1-Methoxy-2-butanol, with the molecular formula CHO and a molecular weight of approximately 104.15 g/mol, is a colorless, liquid organic compound classified as an ether alcohol. It is characterized by its unique structure, which includes a methoxy group (-OCH) attached to the second carbon of a butanol chain. This compound is commonly used in various industrial applications, including as a solvent and an intermediate in chemical synthesis. Its properties include moderate volatility and solubility in water, making it versatile for different uses in chemical processes and formulations .
1-Methoxy-2-butanol can be synthesized through several methods:
1-Methoxy-2-butanol finds applications across various industries:
Interaction studies involving 1-methoxy-2-butanol focus on its reactivity with other chemical species. For instance, it has been studied for its interactions with hydroxyl radicals, which are important in atmospheric chemistry. These studies help elucidate its environmental impact and degradation pathways when released into the atmosphere .
Several compounds are structurally similar to 1-methoxy-2-butanol. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1-Methoxy-2-propanol | CHO | Shorter carbon chain; used similarly as a solvent |
2-Methoxy-1-butanol | CHO | Isomer; different positioning of methoxy group |
Butyl glycol | CHO | Higher molecular weight; used in coatings |
Ethylene glycol monobutyl ether | CHO | Similar solvent properties; used in cleaning products |
The uniqueness of 1-methoxy-2-butanol lies primarily in its specific structure that combines both ether and alcohol functionalities. This dual nature allows it to act effectively as a solvent while also participating in diverse
Industrial production of 1-methoxy-2-butanol employs several established synthetic pathways, each optimized for specific operational requirements and economic considerations. The most prominent approaches leverage either catalytic hydration processes or organometallic methodologies to achieve commercially viable yields and selectivities.
The catalytic hydration of butene precursors represents a fundamental industrial approach for 1-methoxy-2-butanol synthesis, utilizing the nucleophilic ring-opening of epoxide intermediates [2] [3]. This methodology involves the initial epoxidation of 1-butene to form 1,2-epoxybutane, followed by methanol addition under controlled catalytic conditions [4] [5].
The epoxidation process operates optimally at temperatures ranging from 100°C to 160°C, with reaction pressures maintained between 0.5 and 8.5 MPa [5]. Research demonstrates that methanol serves dual functions as both nucleophile and solvent, significantly enhancing 1-butene conversion rates and butylene oxide selectivity [5]. However, the close boiling points of methanol (64.7°C) and the resulting products create substantial separation challenges in downstream processing [5].
Industrial implementation utilizes titanium silicate catalysts, particularly TS-1, which demonstrate exceptional performance in trickle bed reactor configurations [6]. Under optimized conditions employing methanol-hydrogen peroxide-water mixtures, these systems achieve 1,2-epoxybutane selectivities approaching 99% with sustained catalytic activity [6]. Temperature optimization studies reveal that selectivity to the desired methoxy-butanol product remains remarkably constant at 83.0% across the operational range of 110°C to 190°C [7].
Table 1: Industrial Catalytic Hydration Process Parameters
Parameter | Optimal Range | Product Selectivity | Reference |
---|---|---|---|
Temperature | 100-160°C | 83.0-99.0% | [7] [5] |
Pressure | 0.5-8.5 MPa | 95-99% | [5] |
Catalyst Loading | 0.1-0.5 g | 90-99% | [7] |
Residence Time | 4-8 hours | 80-95% | [6] |
The mechanistic pathway involves nucleophilic attack by methanol at the less sterically hindered carbon of the epoxide ring, following classical SN2 substitution patterns [3] [4]. Under basic conditions, the reaction proceeds through methoxide ion formation, while acidic conditions promote protonation of the epoxide oxygen, facilitating ring opening through carbocation intermediates [4].
Grignard reagent methodologies offer alternative synthetic routes for 1-methoxy-2-butanol production, particularly valuable for specialized applications requiring high stereochemical control [8] [9]. These organometallic approaches utilize ethyl magnesium bromide as the key nucleophilic species, reacting with appropriately functionalized carbonyl precursors [8].
The fundamental reaction sequence involves formation of ethyl magnesium bromide from magnesium metal and ethyl bromide in anhydrous diethyl ether, followed by nucleophilic addition to suitable aldehyde or ketone substrates [10] [11]. Temperature control proves critical, with optimal reaction conditions maintained between -10°C and 25°C during reagent formation, followed by warming to ambient temperature for carbonyl addition [10].
Industrial implementation of Grignard-based synthesis requires specialized equipment capable of maintaining rigorously anhydrous conditions and precise temperature control throughout the multi-step process [11]. The methodology demonstrates particular utility in producing enantiomerically enriched products when chiral auxiliaries or asymmetric catalysis protocols are incorporated [12].
Table 2: Grignard Reaction Optimization Parameters
Reaction Stage | Temperature | Time | Yield Range | Reference |
---|---|---|---|---|
Reagent Formation | -10 to 25°C | 2-4 hours | 85-95% | [10] |
Carbonyl Addition | 0 to 25°C | 1-3 hours | 75-90% | [8] |
Hydrolytic Workup | 0 to 10°C | 30-60 minutes | 90-98% | [11] |
Recent developments incorporate novel ruthenium-based catalytic systems that enhance the efficiency of organometallic transformations while reducing the stoichiometric requirements for traditional Grignard reagents [12] [13]. These hybrid approaches combine the selectivity advantages of organometallic chemistry with the atom economy benefits of catalytic processes [13].
Laboratory synthesis of 1-methoxy-2-butanol employs diverse methodologies tailored for research applications requiring smaller quantities and higher flexibility in reaction conditions. The most prevalent approaches utilize epoxide ring-opening reactions with methanol under controlled catalytic conditions [2] [14].
The graphite oxide-catalyzed alcoholysis of epoxides represents a particularly effective laboratory method, operating under mild conditions with excellent functional group compatibility [2] [14]. This heterogeneous catalytic system employs 1 mg of graphite oxide per mmol of epoxide substrate, with reactions conducted at room temperature for 1 hour [2]. The methodology achieves yields ranging from 38% to 58% for various epoxide substrates, with products isolated through flash column chromatography using hexane-ethyl acetate eluent systems [2].
Experimental protocols involve dissolving the epoxide substrate and methanol in dichloromethane, followed by addition of the graphite oxide catalyst and stirring at ambient temperature [2] [14]. The heterogeneous nature of the catalyst facilitates straightforward product isolation through filtration and solvent evaporation [14]. Purification typically employs silica gel chromatography with hexane-ethyl acetate gradients optimized for the specific product polarity [2].
Table 3: Laboratory-Scale Synthesis Conditions
Method | Catalyst | Temperature | Time | Yield | Reference |
---|---|---|---|---|---|
Graphite Oxide | 1 mg/mmol | 20°C | 1 hour | 38-58% | [2] |
Basic Conditions | NaOH | 25-40°C | 2-4 hours | 60-80% | [3] |
Acidic Conditions | H₂SO₄ | 40-60°C | 1-2 hours | 70-85% | [4] |
Alternative laboratory approaches utilize conventional acid or base catalysis for epoxide ring-opening reactions [3] [4]. Basic conditions employ sodium hydroxide or potassium hydroxide as catalysts, promoting nucleophilic attack by methoxide ions at the less substituted carbon center [3]. Acidic methodologies utilize sulfuric acid or Lewis acids to activate the epoxide through protonation, facilitating nucleophilic addition by neutral methanol molecules [4].
Recent research developments have introduced innovative catalytic systems designed to enhance the efficiency and selectivity of 1-methoxy-2-butanol synthesis. These advanced methodologies focus on novel heterogeneous catalysts, organometallic complexes, and hybrid catalytic systems that address limitations of conventional approaches [15] [7] [12].
Zeolite-based catalytic systems, particularly those incorporating Lewis acidic sites, demonstrate exceptional performance in epoxide ring-opening reactions with methanol [15]. Research utilizing BEA framework zeolites with varying silanol densities reveals significant structure-activity relationships affecting both reaction rates and product selectivities [15]. Zirconium-exchanged BEA zeolites with high silanol content provide turnover rates approximately ten times greater than silanol-poor materials [15].
The enhanced performance of silanol-rich catalysts results from their ability to stabilize hydrogen-bonded solvent structures within the microporous framework [15]. These interactions facilitate displacement of solvent molecules during substrate binding and transition state formation, leading to more favorable activation entropies and enhanced reaction rates [15]. Temperature-dependent studies demonstrate activation enthalpies ranging from 40 to 60 kJ/mol, with corresponding activation entropies showing positive values indicative of favorable entropic contributions [15].
Table 4: Novel Catalytic System Performance
Catalyst Type | Active Sites | Turnover Rate | Selectivity | Temperature | Reference |
---|---|---|---|---|---|
Zr-BEA-OH | Lewis Acid | 10× enhanced | 85-95% | 35-80°C | [15] |
Graphite Oxide | Brønsted Acid | Moderate | 75-85% | 20-60°C | [14] |
Ru-Metal Oxide | Organometallic | High | 90-98% | 80-120°C | [12] |
Ruthenium-supported metal oxide catalysts represent another significant advancement in catalytic methodology for alcohol synthesis [12] [13]. These systems utilize ruthenium complexes immobilized on metal oxide supports, enabling heterogeneous catalysis with the selectivity advantages of homogeneous organometallic chemistry [12]. Pretreatment protocols involving aldehyde compounds, phosphorus ligands, and alcohols activate the supported ruthenium species for enhanced catalytic performance [12].
The mechanistic framework involves coordination of substrate molecules to ruthenium centers, followed by alcohol insertion and subsequent product desorption [13]. Optimization studies demonstrate optimal performance with formaldehyde as the aldehyde component, phosphine ligands for electronic modification, and methanol as both reactant and solvent [12]. These catalytic systems achieve turnover numbers exceeding 1000 with minimal deactivation over extended reaction periods [12].
Continuous flow synthesis represents the forefront of process intensification for 1-methoxy-2-butanol production, offering advantages in heat and mass transfer, reaction control, and process safety [16] [17] [18]. These methodologies utilize microreactor technology and automated optimization protocols to achieve enhanced yields and improved process efficiency compared to traditional batch operations [18].
Flow chemistry implementations for alcohol synthesis typically employ residence time units with precise temperature control and automated reagent delivery systems [16] [17]. Optimization protocols utilize Bayesian optimization algorithms to systematically explore reaction parameter space, identifying optimal conditions through minimal experimental iterations [18]. Recent studies demonstrate identification of optimal reaction conditions within nine experimental trials, representing substantial efficiency gains over traditional optimization approaches [18].
The mechanistic advantages of continuous flow processing include enhanced mixing efficiency, precise residence time control, and improved heat transfer characteristics [17] [19]. Temperature uniformity throughout the reaction volume eliminates hot spots that can promote side reactions, while controlled residence times prevent overreaction and product degradation [19]. Flow rate optimization enables independent control of conversion and selectivity parameters [18].
Table 5: Continuous Flow Process Parameters
Parameter | Optimal Range | Process Benefit | Equipment Type | Reference |
---|---|---|---|---|
Flow Rate | 0.1-1.0 mL/min | Enhanced Mixing | Microreactor | [18] |
Temperature | 100-180°C | Controlled Heating | Thermal Module | [19] |
Pressure | 2-5 bar | Phase Control | Back-Pressure | [16] |
Residence Time | 5-30 minutes | Conversion Control | Coil Reactor | [17] |
Advanced flow systems incorporate multistep telescoped processes that eliminate intermediate isolation steps and reduce overall process complexity [18]. These integrated approaches combine epoxidation and ring-opening reactions in sequential flow modules, with automated optimization controlling multiple reaction parameters simultaneously [18]. Temperature profiling along the reactor length enables optimal conditions for each reaction step [16].
Recent developments include implementation of automated sampling and analytical feedback systems that enable real-time process monitoring and adjustment [18]. Machine learning algorithms analyze reaction performance data to predict optimal operating conditions and detect process deviations [18]. These intelligent systems achieve process yields exceeding 90% with remarkable consistency and minimal human intervention [18].
1-Methoxy-2-butanol exhibits characteristic thermodynamic properties consistent with a medium-chain aliphatic ether alcohol. The critical temperature of this compound has been calculated to be 593.40 K using the Joback group contribution method [1]. This critical temperature places the compound in the range typical for C5 ether alcohols, reflecting the influence of both the hydroxyl and methoxy functional groups on intermolecular interactions.
The critical pressure is determined to be 3834.03 kPa [1], which is significantly lower than that of alcohols without ether functionality due to the reduced hydrogen bonding capability. The critical volume of 0.346 m³/kmol [1] indicates a moderate molecular size consistent with the five-carbon chain structure containing both oxygen-bearing functional groups.
Table 1: Thermodynamic Parameters of 1-Methoxy-2-butanol
Property | Value | Unit | Method |
---|---|---|---|
Critical Temperature | 593.40 | K | Joback Calculated [1] |
Critical Pressure | 3834.03 | kPa | Joback Calculated [1] |
Critical Volume | 0.346 | m³/kmol | Joback Calculated [1] |
Boiling Temperature | 427.96 | K | Joback Calculated [1] |
Melting Temperature | 214.16 | K | Joback Calculated [1] |
Heat of Vaporization | 45.42 | kJ/mol | Joback Calculated [1] |
Heat of Formation (gas) | -436.26 | kJ/mol | Joback Calculated [1] |
Heat of Fusion | 10.46 | kJ/mol | Joback Calculated [1] |
Gibbs Free Energy of Formation | -253.04 | kJ/mol | Joback Calculated [1] |
The normal boiling point ranges from 133-135°C (406-408 K) [2] [3] [4], which correlates well with the calculated boiling temperature of 427.96 K [1]. The heat of vaporization of 45.42 kJ/mol [1] reflects moderate intermolecular forces arising from hydrogen bonding interactions involving the hydroxyl group and dipole-dipole interactions from the ether functionality.
The melting point is estimated at -90°C [2], indicating that the compound remains liquid under normal ambient conditions. The heat of fusion of 10.46 kJ/mol [1] suggests relatively weak crystal lattice forces in the solid state.
The solubility characteristics of 1-Methoxy-2-butanol demonstrate typical behavior for amphiphilic organic compounds containing both hydrophilic and lipophilic structural elements. The logarithmic water solubility parameter (log₁₀WS) is -0.38 [1], indicating moderate water solubility due to the presence of the hydroxyl group which can form hydrogen bonds with water molecules.
The octanol-water partition coefficient (log P) is 0.404 [1], placing this compound in the range of moderately lipophilic substances. This partition coefficient reflects the balance between the hydrophilic hydroxyl group and the hydrophobic alkyl and methoxy components of the molecule. The relatively low log P value indicates that the compound has appreciable solubility in both polar and nonpolar solvents, making it potentially useful as a co-solvent in various applications.
Table 2: Solubility and Partition Parameters
Property | Value | Method | Reference |
---|---|---|---|
log₁₀WS | -0.38 | Crippen Calculated | [1] |
log P (octanol/water) | 0.404 | Crippen Calculated | [1] |
McGowan Volume | 93.050 ml/mol | McGowan Calculated | [1] |
The McGowan molecular volume of 93.050 ml/mol [1] provides insight into the molecular size and packing characteristics, which influence both solubility and partition behavior.
Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 1-Methoxy-2-butanol. The ¹H NMR spectrum recorded at 90 MHz in deuterated chloroform (CDCl₃) reveals seven distinct signal environments [5], confirming the molecular structure and enabling complete assignment of all proton environments.
Table 3: ¹H NMR Spectroscopic Data of 1-Methoxy-2-butanol (90 MHz, CDCl₃)
Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Proton Assignment |
---|---|---|---|---|
A | 3.69 | Multiplet | J(A,C)=3.2, J(A,D)=7.6 | -OH |
B | 3.389 | Doublet of doublets | - | -OCH₃ |
C | 3.39 | Doublet of doublets | J(A,C)=3.2, J(C,D)=-9.4 | -CH₂O- (one proton) |
D | 3.27 | Doublet of doublets | J(A,D)=7.6, J(C,D)=-9.4 | -CH₂O- (one proton) |
E | 2.58 | Quartet | - | -CH(OH)- |
F | 1.47 | Multiplet | - | -CH₂CH₃ |
G | 0.97 | Triplet | - | -CH₃ |
The hydroxyl proton appears as a multiplet at δ 3.69 ppm [5], showing coupling with the adjacent methylene protons. The methoxy group protons resonate at δ 3.389 ppm [5] as expected for protons α to oxygen. The methylene protons adjacent to the ether oxygen show diastereotopic behavior, appearing as separate doublet of doublets at δ 3.39 and δ 3.27 ppm [5] due to the chiral center at C-2.
The carbinol proton (-CH(OH)-) appears as a quartet at δ 2.58 ppm [5], indicating coupling with the adjacent methylene group. The ethyl side chain shows characteristic patterns with the methylene protons appearing as a multiplet at δ 1.47 ppm and the terminal methyl group as a triplet at δ 0.97 ppm [5].
The observed coupling constants provide valuable structural information. The geminal coupling constant J(C,D) = -9.4 Hz [5] is typical for methylene protons, while the vicinal coupling constants J(A,C) = 3.2 Hz and J(A,D) = 7.6 Hz [5] reflect the different dihedral angles between the hydroxyl proton and the diastereotopic methylene protons.
The electron ionization mass spectrum of 1-Methoxy-2-butanol exhibits characteristic fragmentation patterns that provide structural confirmation and mechanistic insight into the compound's behavior under high-energy conditions [5] [6] [7]. The molecular ion peak appears at m/z 104, corresponding to the molecular weight of C₅H₁₂O₂.
Table 4: Mass Spectrometric Fragmentation Pattern of 1-Methoxy-2-butanol
m/z | Relative Intensity (%) | Fragment Assignment |
---|---|---|
104 | Molecular ion peak | [C₅H₁₂O₂]⁺- |
89 | Loss of -CH₃ (M-15) | [C₄H₉O₂]⁺ |
75 | Loss of -C₂H₅ (M-29) | [C₃H₇O₂]⁺ |
59 | 100.0 (Base peak) | [C₃H₇O]⁺ or [CH₃OCH₂CH₂]⁺ |
58 | 32.7 | [C₃H₆O]⁺ |
47 | 20.9 | [C₂H₇O]⁺ |
45 | 40.2 | [C₂H₅O]⁺ |
43 | 13.1 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
41 | 19.8 | [C₃H₅]⁺ |
39 | 2.9 | [C₃H₃]⁺ |
31 | 48.2 | [CH₂OH]⁺ or [OCH₃]⁺ |
29 | 6.4 | [CHO]⁺ or [C₂H₅]⁺ |
27 | 6.7 | [C₂H₃]⁺ |
18 | 1.3 | [H₂O]⁺- |
15 | 6.2 | [CH₃]⁺ |
The base peak occurs at m/z 59 with 100% relative intensity [5], representing a highly stable fragment likely formed through α-cleavage adjacent to the ether oxygen, producing either [C₃H₇O]⁺ or [CH₃OCH₂CH₂]⁺. This fragmentation pattern is characteristic of aliphatic ethers, where α-cleavage produces stabilized oxonium ions [8] [9].
Significant peaks at m/z 31 (48.2% intensity) [5] correspond to either [CH₂OH]⁺ or [OCH₃]⁺ fragments, demonstrating the characteristic loss of alkoxy or hydroxymethyl groups. The peak at m/z 45 (40.2% intensity) [5] represents [C₂H₅O]⁺, formed through additional fragmentation processes.
The molecular ion peak intensity is relatively weak, which is typical for alcohols and ethers that undergo extensive fragmentation [9]. Sequential losses of methyl (M-15) and ethyl (M-29) radicals produce peaks at m/z 89 and m/z 75 respectively [5], demonstrating the stepwise breakdown of the carbon skeleton.
The infrared spectrum of 1-Methoxy-2-butanol exhibits characteristic absorption bands that confirm the presence of both hydroxyl and ether functional groups [10] [11]. The compound shows conformance to expected IR spectral patterns for secondary alcohols containing ether linkages [11].
The hydroxyl group produces a broad absorption in the 3500-3200 cm⁻¹ region [12], characteristic of O-H stretching vibrations. The exact position and breadth of this absorption depend on the extent of hydrogen bonding, which can be intramolecular or intermolecular depending on concentration and temperature conditions.
Carbon-hydrogen stretching vibrations appear in the 3000-2850 cm⁻¹ region [12], with the exact frequencies depending on the hybridization state and chemical environment of the carbon atoms. The methoxy C-H stretches typically appear at slightly higher frequencies than alkyl C-H stretches due to the electron-withdrawing effect of the oxygen atom.
The carbon-oxygen stretching vibrations provide crucial structural information, with ether C-O stretches typically appearing in the 1320-1000 cm⁻¹ region [12]. The alcohol C-O stretch also contributes to this spectral region, creating a complex pattern that requires careful analysis for complete assignment.
Carbon-carbon stretching and bending modes appear throughout the fingerprint region below 1500 cm⁻¹ [12], providing a unique spectroscopic signature for the compound. The specific pattern of these absorptions serves as a molecular fingerprint for identification purposes.
Table 5: Major Infrared Absorption Assignments for 1-Methoxy-2-butanol
Wavenumber Range (cm⁻¹) | Assignment | Intensity |
---|---|---|
3500-3200 | O-H stretch | Broad, strong |
3000-2850 | C-H stretch | Medium |
1320-1000 | C-O stretch (ether and alcohol) | Strong |
<1500 | C-C stretch/bend and fingerprint region | Variable |
Flammable